molecular formula C6H13N3 B14020004 2,4,6-trimethyl-1,3,5-triazabicyclo[3.1.0]hexane CAS No. 90027-02-4

2,4,6-trimethyl-1,3,5-triazabicyclo[3.1.0]hexane

Cat. No.: B14020004
CAS No.: 90027-02-4
M. Wt: 127.19 g/mol
InChI Key: RTZLTXRMHPWODA-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-1,3,5-triazabicyclo[310]hexane is a bicyclic compound with a unique structure that includes a triazabicyclohexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-1,3,5-triazabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of triazine derivatives with methylating agents under controlled temperatures and pressures . The reaction conditions often require the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-1,3,5-triazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms .

Scientific Research Applications

2,4,6-Trimethyl-1,3,5-triazabicyclo[3.1.0]hexane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-1,3,5-triazabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trimethyl-1,5-diazabicyclo[3.1.0]hexane
  • 2,4,6-Trialkyl-1,3,5-triazabicyclo[3.1.0]hexanes

Uniqueness

2,4,6-Trimethyl-1,3,5-triazabicyclo[3.1.0]hexane is unique due to its specific triazabicyclohexane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

90027-02-4

Molecular Formula

C6H13N3

Molecular Weight

127.19 g/mol

IUPAC Name

2,4,6-trimethyl-1,3,5-triazabicyclo[3.1.0]hexane

InChI

InChI=1S/C6H13N3/c1-4-7-5(2)9-6(3)8(4)9/h4-7H,1-3H3

InChI Key

RTZLTXRMHPWODA-UHFFFAOYSA-N

Canonical SMILES

CC1NC(N2N1C2C)C

Origin of Product

United States

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